REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[CH:14]=[C:13]([C:18](OC)=[O:19])[CH:12]=[CH:11]2>C1COCC1>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[CH:14]=[C:13]([CH2:18][OH:19])[CH:12]=[CH:11]2 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)C(=O)OC
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
under stirring for additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
To a three-necked flask (5 L) cooled with an ice-bath
|
Type
|
ADDITION
|
Details
|
was added dropwise slowly through a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
Cooling bath
|
Type
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CUSTOM
|
Details
|
was removed
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled with an ice-bath again
|
Type
|
ADDITION
|
Details
|
to it was added methanol (150 mL) dropwise carefully until there
|
Type
|
STIRRING
|
Details
|
under stirring for half an hour
|
Type
|
CUSTOM
|
Details
|
The resulting solid was removed
|
Type
|
FILTRATION
|
Details
|
by filtering under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
poured into deionized water (2 L)
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected by suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |